molecular formula C25H18ClN3O4S B2919585 N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866897-05-4

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2919585
CAS No.: 866897-05-4
M. Wt: 491.95
InChI Key: CMOSSGOWAANDGN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core modified with a thioacetamide linker and two aromatic substituents: a 3-chlorophenyl group and a 4-methoxyphenyl group. The benzofuro[3,2-d]pyrimidinone scaffold is notable for its planar, fused-ring structure, which facilitates interactions with biological targets such as kinases or receptors . The thioacetamide moiety (-S-C(=O)-NH-) enhances solubility and provides a reactive site for further functionalization .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4S/c1-32-18-11-9-17(10-12-18)29-24(31)23-22(19-7-2-3-8-20(19)33-23)28-25(29)34-14-21(30)27-16-6-4-5-15(26)13-16/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOSSGOWAANDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its molecular structure, synthesis, and biological effects based on current research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H22ClN3O4S
  • Molecular Weight : 491.95 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The specific methodologies can vary but often include microwave-assisted synthesis and the use of deep eutectic solvents (DES) to optimize yields and purity. For instance, one study reported a yield of 59% using a microwave-assisted reaction involving methyl bromoacetate and sodium acetate in ethanol at elevated temperatures .

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. A study focused on related compounds demonstrated selective cytotoxic effects against human melanoma cells (VMM917), suggesting potential applications in cancer therapy . The compound was shown to induce cell cycle arrest and decrease melanin production in treated cells.

The mechanism of action for this compound appears to involve the inhibition of key cellular pathways associated with cancer proliferation. The presence of the benzofuro-pyrimidine moiety is thought to enhance its interaction with DNA or specific protein targets involved in cell cycle regulation .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
B9 (related derivative)Selective cytotoxicity against melanoma cells; induces S phase arrest
N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-...Potential anti-cancer activity; further studies needed
1,2,4-triazole derivativesAnti-inflammatory, anti-proliferative effects

Case Studies

  • Melanoma Treatment : A case study highlighted the efficacy of a related triazole derivative in reducing tumor size in animal models. The compound exhibited a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells, indicating its potential as a therapeutic agent .
  • In Vitro Studies : In vitro studies have shown that compounds with similar structures can inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells. This suggests that N-(3-chlorophenyl)-... may also possess similar inhibitory effects .

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuropyrimidinone core: A fused bicyclic system combining benzofuran and pyrimidinone rings.
  • Substituents: 4-Methoxyphenyl at position 3 of the pyrimidinone ring. 3-Chlorophenyl attached via the thioacetamide linker at position 2.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of thioacetamide-linked benzofuropyrimidinones. Key structural analogs include:

Compound Name Substituents (Position 3) Thioacetamide Modification Molecular Formula Molecular Weight Biological Activity (if reported) Reference
N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Methoxyphenyl 3-Chlorophenyl C₂₅H₁₈ClN₃O₄S ~503.9 (calc.) Not reported
N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide Cyclopentyl 3-Chloro-4-fluorophenyl C₂₃H₁₉ClFN₃O₃S 471.9 Not reported
N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Fluorophenyl 3-Chloro-4-fluorophenyl C₂₄H₁₄ClF₂N₃O₃S 497.9 Not reported
N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Fluorophenyl 3-Chlorophenyl C₂₄H₁₅ClFN₃O₃S 479.9 Not reported

Key Observations :

  • Substituent Diversity: Position 3 of the pyrimidinone ring is variably substituted with aryl (e.g., 4-methoxyphenyl, 4-fluorophenyl) or alkyl (e.g., cyclopentyl) groups. These modifications influence steric bulk, electronic properties, and target selectivity .
  • Thioacetamide Modifications : The 3-chlorophenyl group is a common feature, but fluorination (e.g., 4-fluorophenyl in ) may enhance metabolic stability or binding affinity.

Example :

  • In -((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides were synthesized via nucleophilic substitution between 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide and 2-chloro-N-arylacetamides .

SAR Trends :

  • Electron-Donating Groups : Methoxy substituents (e.g., 4-methoxyphenyl) may improve solubility and target engagement.
  • Halogenation : Chlorine or fluorine atoms at the phenyl ring increase lipophilicity and resistance to oxidative metabolism .

Physicochemical Properties

However:

  • Molecular Weight : Ranges from 471.9 to 497.9 g/mol for analogs, suggesting moderate bioavailability .
  • Polar Groups : The thioacetamide linker and methoxy/fluoro substituents balance lipophilicity and polarity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction intermediates be characterized?

  • Methodological Answer : A common approach involves coupling a thiol-containing pyrimidinone core with a chloroacetamide derivative via nucleophilic substitution. For example, details the synthesis of analogous acetamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base. Intermediates should be characterized using LC-MS for molecular weight confirmation and 1^1H/13^{13}C NMR to verify regioselectivity. Crystallization via slow evaporation (e.g., dichloromethane/ethyl acetate mixtures) is recommended for pure product isolation .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. and describe monoclinic systems (space group P21/cP2_1/c) with unit cell parameters a=18.220(2)a = 18.220(2) Å, b=8.1180(12)b = 8.1180(12) Å, and β=108.761(8)\beta = 108.761(8)^\circ. Hydrogen bonding (e.g., N–H⋯O) and π-π stacking between aromatic rings contribute to lattice stability. Weak interactions like C–H⋯O/F further stabilize the structure. Use software like SHELX for refinement and Mercury for visualization .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and acetamide NH (δ ~10.2 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and thioether (C–S, ~35–40 ppm) groups.
  • IR : Stretching vibrations for C=O (~1650 cm1^{-1}) and C–S (~650 cm1^{-1}).
  • HRMS : Accurately verify the molecular ion peak (e.g., [M+H]+^+ using ESI+) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets like CK1, and what experimental assays validate these predictions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using CK1 crystal structures (PDB: 3U6N) can identify key interactions, such as hydrogen bonding with the pyrimidinone core and hydrophobic contacts with the 4-methoxyphenyl group. Validate via in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) using recombinant CK1 isoforms. highlights similar pyrimidine derivatives showing IC50_{50} values <1 μM, suggesting competitive inhibition mechanisms .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO:PEG 400, 1:4) or cyclodextrin encapsulation.
  • Bioavailability : Introduce polar substituents (e.g., hydroxyl groups) on the benzofuran ring without disrupting key pharmacophores.
  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation. Adjust the 3-chlorophenyl group to reduce metabolic liabilities .

Q. How do structural modifications (e.g., replacing the 4-methoxyphenyl group) affect the compound’s biological activity, and how is SAR analyzed?

  • Methodological Answer : Synthesize analogs with substituents varying in electron-donating/withdrawing properties (e.g., 4-fluoro, 4-nitro). Test against target enzymes/cell lines (e.g., cancer cell viability via MTT assay). shows that substituents like 4-trifluoromethoxy enhance CXCR3 antagonism by improving hydrophobic interactions. SAR trends are quantified using IC50_{50}/EC50_{50} values and computational QSAR models .

Q. What crystallographic techniques resolve disorder in the acetamide moiety, and how are thermal parameters refined?

  • Methodological Answer : For disordered regions (e.g., flexible acetamide chains), use PART instructions in SHELXL to model split positions. Apply anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms. Refinement convergence is monitored via Rint<0.05R_{\text{int}} < 0.05 and S=0.96S = 0.96. provides examples of handling disorder in similar acetamide derivatives .

Data Contradictions & Validation

  • Synthetic Yields : reports yields >70% for acetamide couplings, while notes challenges (<50%) with sterically hindered aryl groups. Optimize stoichiometry (e.g., excess EDCl) and reaction time.
  • Biological Activity : suggests kinase selectivity, whereas emphasizes off-target GPCR interactions. Validate via counter-screens against unrelated enzymes (e.g., PKA, PKC) .

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